(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine is an organic compound that features a pyrazole ring substituted with a p-tolyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(P-tolyl)-1h-pyrazol-3-yl)methanamine typically involves the reaction of 4-methylbenzyl chloride with methylamine in ethanol. The reaction is monitored by thin-layer chromatography and involves the following steps:
- To a stirred solution of 4-methylbenzyl chloride (2.5 g, 17.85 mmol) in ethanol (15 ml), 40% methylamine solution (5 ml) is added.
- The mixture is stirred for 4 hours and monitored by thin-layer chromatography.
- The reaction mixture is evaporated, quenched with water (30 ml), and extracted with dichloromethane (2x 25 ml).
- The combined organic layer is dried over anhydrous sodium sulfate and concentrated under vacuum to afford the product as a yellow oil with an 87% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (1-(P-tolyl)-1h-pyrazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-(p-tolyl)methanamine: This compound is structurally similar but lacks the pyrazole ring.
4-Methylbenzylamine: Another similar compound that lacks the pyrazole ring and the methanamine group.
Uniqueness
(1-(P-tolyl)-1h-pyrazol-3-yl)methanamine is unique due to the presence of both the pyrazole ring and the methanamine group, which confer specific chemical and biological properties not found in the similar compounds mentioned above .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
[1-(4-methylphenyl)pyrazol-3-yl]methanamine |
InChI |
InChI=1S/C11H13N3/c1-9-2-4-11(5-3-9)14-7-6-10(8-12)13-14/h2-7H,8,12H2,1H3 |
InChI Key |
AZQXSFPSNFLQCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=CC(=N2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.